molecular formula C10H20N2O2 B6045883 N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide

Cat. No.: B6045883
M. Wt: 200.28 g/mol
InChI Key: JBVLHDWHDGFQHC-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropylamine with 3-chloropropanol to form N-(3-hydroxypropyl)-2-methylpropylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aziridine ring can be reduced to form an open-chain amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-1-(2-methylpropyl)aziridine-2-carboxamide.

    Reduction: Formation of N-(3-hydroxypropyl)-1-(2-methylpropyl)amine.

    Substitution: Formation of various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxylate
  • N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-sulfonamide
  • N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-phosphonate

Uniqueness

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide is unique due to its specific functional groups and the presence of the aziridine ring. This combination of features imparts distinct reactivity and potential applications compared to other similar compounds. The hydroxyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and potential biological activity.

Properties

IUPAC Name

N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(2)6-12-7-9(12)10(14)11-4-3-5-13/h8-9,13H,3-7H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVLHDWHDGFQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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